
2,4,6-Tribromo-3-methoxyphenol
Overview
Description
2,4,6-Tribromo-3-methoxyphenol is a brominated phenol derivative with potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure is characterized by the presence of three bromine atoms and a methoxy group attached to a phenol ring, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related brominated phenol derivatives has been reported in the literature. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another compound, (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol, was synthesized and characterized, indicating the feasibility of introducing various substituents onto the phenol ring .
Molecular Structure Analysis
The molecular structure and interactions of brominated phenol derivatives have been studied using experimental and computational methods. Single crystal X-ray diffraction studies have revealed that aromatic rings in these molecules tend to lie nearly in one plane, with C−H⋅⋅⋅Br hydrogen bonds and π⋅⋅⋅π stacking interactions playing significant roles in crystal stabilization . Such structural insights are crucial for understanding the reactivity and potential applications of 2,4,6-Tribromo-3-methoxyphenol.
Chemical Reactions Analysis
The reactivity of brominated phenols has been explored through various chemical reactions. For example, the electrochemical oxidation of 2,4,6-tribromophenol in aqueous-alcoholic media has been studied, leading to the formation of monomeric and dimeric alkoxy derivatives . These findings suggest that 2,4,6-Tribromo-3-methoxyphenol could undergo similar oxidative transformations, potentially yielding a range of organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenol derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and UV-Vis have been employed to characterize these compounds . Computational analyses, including DFT and HF calculations, have provided insights into the vibrational frequencies, molecular electrostatic potential, and HOMO-LUMO energy gap, which are indicative of the compound's stability and reactivity . Additionally, radical scavenging activities have been assessed, suggesting potential antioxidant properties .
Scientific Research Applications
Thermochemical Properties and Hydrogen Bonding
Research by Varfolomeev et al. (2010) explored the thermochemical properties of methoxyphenols, including 2,4,6-tribromo-3-methoxyphenol. Their studies included thermodynamic properties like enthalpies of formation and vaporization. They also examined intermolecular and intramolecular hydrogen bonding in these compounds, using techniques like Fourier transform infrared spectroscopy and density functional theory calculations (Varfolomeev et al., 2010).
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) synthesized a series of compounds, including 2,4,6-tribromo-3-methoxyphenol derivatives, to study their inhibition of human carbonic anhydrase isozymes. They found these compounds to be promising carbonic anhydrase inhibitors, which could potentially be used in the treatment of conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Pyrolysis and Biomass Indicators
Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass, particularly in studying the chemical changes in lignin during hydrothermal alteration. Their study focused on the closed system pyrolysis of methoxyphenols like 2,4,6-tribromo-3-methoxyphenol (Vane & Abbott, 1999).
Dietary Exposure and Environmental Impact
A study by Fujii et al. (2014) analyzed human exposure to organohalogen contaminants, including 2,4,6-tribromo-3-methoxyphenol, in diet and its concentrations in breast milk and serum. They found differential partitioning of these compounds between breast milk and serum, suggesting varied pharmacokinetic and exposure routes (Fujii et al., 2014).
Radical Scavenging Activities
Research by Alaşalvar et al. (2014) explored the radical scavenging activities of compounds including 2,4,6-tribromo-3-methoxyphenol derivatives. Their findings showed these compounds' potential as antioxidants, with notable activities in various assays (Alaşalvar et al., 2014).
Electrochemical Oxidation in Aqueous-Alcoholic Media
A study by Markova et al. (2015) focused on the electrooxidation of 2,4,6-tribromo-3-methoxyphenol, providing insights into the compound's behavior and potential applications in various industrial processes (Markova et al., 2015).
Safety and Hazards
2,4,6-Tribromo-3-methoxyphenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s also harmful if swallowed . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It’s known that brominated phenols, a class of compounds to which 2,4,6-tribromo-3-methoxyphenol belongs, often interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring phenolic compounds .
Mode of Action
Brominated phenols are known to interact with their targets through hydrogen bonding and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Brominated phenols can potentially disrupt various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
Brominated phenols are generally known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
Brominated phenols can potentially cause a variety of effects at the molecular and cellular levels, including oxidative stress, disruption of cell signaling pathways, and cytotoxicity .
Action Environment
The action, efficacy, and stability of 2,4,6-Tribromo-3-methoxyphenol can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For example, the solubility and therefore the bioavailability of brominated phenols can be affected by the pH of the environment .
properties
IUPAC Name |
2,4,6-tribromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNCEKCKHDSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393499 | |
| Record name | 2,4,6-tribromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-3-methoxyphenol | |
CAS RN |
24967-79-1 | |
| Record name | 2,4,6-tribromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




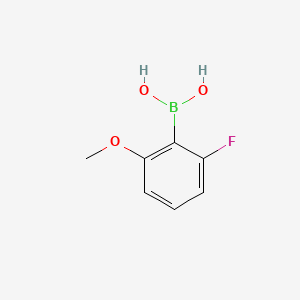
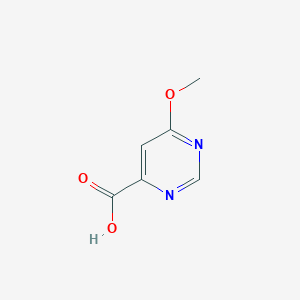

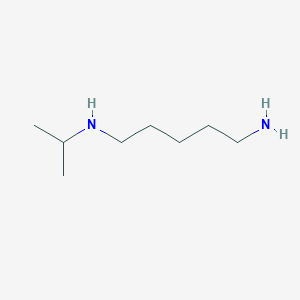
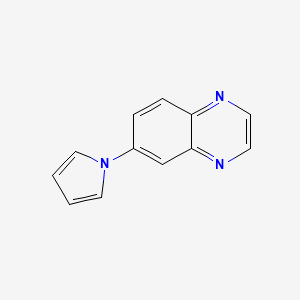
![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)
![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)
![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)
![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

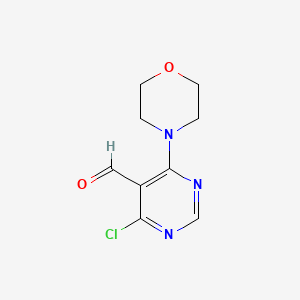
![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)